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Introduction

The o-phthalaldehyde (OPA) assay is a rapid, sensitive, and versatile method for monitoring
enzyme kinetics, particularly for enzymes that catalyze the cleavage of peptide bonds, such as
proteases.[1][2] This method relies on the reaction of OPA with primary amines in the presence
of a thiol-containing compound to yield a highly fluorescent isoindole derivative.[1][2] The
increase in fluorescence or absorbance upon reaction with newly formed primary amino
groups, resulting from enzymatic activity, provides a direct measure of the reaction rate. This
application note provides detailed protocols for utilizing the OPA assay to determine the kinetic
parameters of enzymes, with a specific focus on the serine protease, trypsin.

Principle of the OPA Assay

The core of the OPA assay is the chemical reaction between o-phthalaldehyde, a primary
amine, and a thiol (e.g., 2-mercaptoethanol or N-acetylcysteine) under alkaline conditions. This
reaction forms a fluorescent 1-alkylthio-2-alkyl-substituted isoindole, which can be quantified
either by fluorescence spectroscopy (excitation at ~340 nm, emission at ~455 nm) or
spectrophotometrically by measuring the absorbance at 340 nm.[1] When monitoring protease
activity, the substrate is a protein or peptide. The enzymatic cleavage of the peptide bonds
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exposes new N-terminal amino groups, which then react with the OPA reagent, leading to a
measurable signal that is directly proportional to the extent of substrate hydrolysis.

Key Applications

¢ Enzyme Kinetics: Determination of Michaelis-Menten parameters (K_m and V_max) for
proteases and other enzymes that produce primary amines.

e High-Throughput Screening: Screening of enzyme inhibitors and activators in drug discovery.

o Protease Activity Profiling: Characterization of protease activity in complex biological
samples.

e Food Science: Assessing the degree of protein hydrolysis in food processing.

Data Presentation

Table 1: Materials and Reagents

Reagent/Material Supplier Catalog Number
o-Phthalaldehyde (OPA) Sigma-Aldrich P0657
2-Mercaptoethanol Sigma-Aldrich M6250

Sodium Borate Decahydrate Sigma-Aldrich B9876

Sodium Dodecyl Sulfate (SDS)  Sigma-Aldrich L3771

Trypsin (from bovine pancreas)  Sigma-Aldrich T1426
S::(T::ﬂgargmme methy! Sigma-Aldrich T4626

L-Leucine (for standard curve) Sigma-Aldrich L8000

96-well black, flat-bottom Corning 3603

plates

Spectrofluorometer or )
(Specify model) -
Spectrophotometer
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Table 2: Representative Data for Trypsin Kinetics using

OPA Assay

Substrate (TAME)

Initial Velocity

Concentration . 1/[S] (mM~?) 1/V (min/pM)
(mM) (MM/min)

0.1 5.2 10.00 0.192

0.2 9.1 5.00 0.110

0.4 14.3 2.50 0.070

0.8 20.0 1.25 0.050

1.6 25.0 0.63 0.040

3.2 28.6 0.31 0.035

Kinetic Parameter Value
V_max 33.3 uM/min
K_m 0.4 mM

Experimental Protocols
Preparation of OPA Reagent (100 mL)

e Dissolve 80 mg of o-phthalaldehyde in 2 mL of ethanol.

 In a separate container, dissolve 200 mg of 2-mercaptoethanol in 98 mL of 100 mM sodium
borate buffer (pH 9.5).

¢ Add the OPA solution to the borate buffer and mix well.

e This reagent should be prepared fresh daily and protected from light.

Preparation of a Standard Curve
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e Prepare a 1 mM stock solution of L-leucine in deionized water.

o Create a series of dilutions ranging from 10 puM to 200 pM in the reaction buffer.

e To 100 L of each standard dilution in a 96-well plate, add 100 pL of the OPA reagent.
 Incubate for 5 minutes at room temperature, protected from light.

e Measure the fluorescence (Ex: 340 nm, Em: 455 nm) or absorbance (340 nm).

» Plot the signal versus the concentration of L-leucine to generate a standard curve.

Trypsin Kinetic Assay Protocol

e Enzyme and Substrate Preparation:

o Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCI. Dilute further in the reaction
buffer (e.g., 50 mM Tris-HCI, pH 8.0) to the desired working concentration (e.g., 10

pg/mL).

o Prepare a stock solution of the substrate Na-p-Tosyl-L-arginine methyl ester (TAME) in the
reaction buffer. Create a series of dilutions to achieve the final desired concentrations
(e.g., 0.1 mM to 3.2 mM).

e Enzymatic Reaction:
o In a 96-well plate, add 50 pL of each substrate concentration in triplicate.
o To initiate the reaction, add 50 uL of the trypsin solution to each well.

o Incubate the plate at 37°C for a set period (e.g., 10 minutes). Ensure the reaction is in the
linear range.

o OPA Reaction and Detection:
o Stop the enzymatic reaction by adding 100 uL of the OPA reagent to each well.

o Incubate for 5 minutes at room temperature, protected from light.
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o Measure the fluorescence or absorbance as described for the standard curve.

Data Analysis

e Convert Signal to Product Concentration:

o Use the standard curve to convert the fluorescence or absorbance readings into the
concentration of primary amines (product) formed.

o Calculate Initial Velocity (V):

o For each substrate concentration, calculate the initial velocity of the reaction (UM of
product per minute).

o Determine Kinetic Parameters:

o Plot the initial velocity (V) against the substrate concentration ([S]) to generate a
Michaelis-Menten plot.

o To determine V_max and K_m more accurately, create a Lineweaver-Burk plot by plotting
1/V versus 1/[S]. The y-intercept of the linear regression is 1/V_max, and the x-intercept is
-1/K_m.

Visualizations

Protein/Peptide Substrate Enzymatic Cleavage
(TAME) -

Cleaved Peptides with
N-terminal Primary Amines Reaction

OPA+Thiol

Click to download full resolution via product page

Caption: Signaling pathway of the OPA-based enzyme assay.
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Caption: Experimental workflow for the OPA-based enzyme kinetics assay.
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Caption: Logical relationship in the data analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Phthalaldehyde Assay
for Monitoring Enzyme Kinetics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127526#phthalaldehyde-assay-for-monitoring-
enzyme-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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